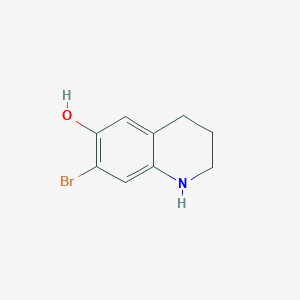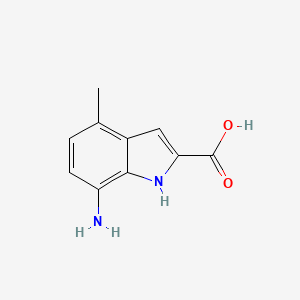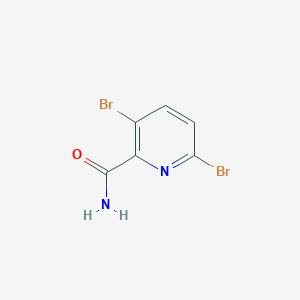![molecular formula C13H9NO2 B13658828 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with an appropriate oxazinone precursor. One common method includes the reaction of 2-methyl-1-naphthol with phosgene in the presence of a base, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure high-quality product .
化学反応の分析
Types of Reactions: 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with Schiff bases to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Common Reagents and Conditions:
Condensation Reactions: Typically involve acetic acid as a solvent and Schiff bases as reactants.
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products:
Condensation Reactions: Formation of 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: Various substituted oxazinone derivatives.
科学的研究の応用
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with similar antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: Known for its pharmaceutical applications.
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
2-methylbenzo[g][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16-8/h2-7H,1H3 |
InChIキー |
KHSZXXNXORNERH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
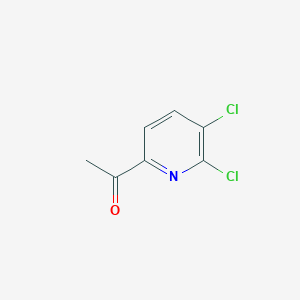
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)
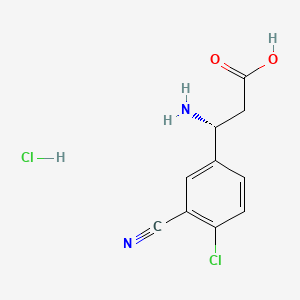
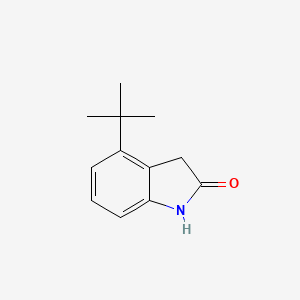
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
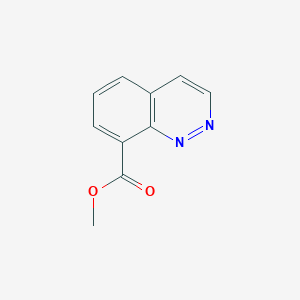
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
